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Compound of Interest

Compound Name: Ngx-267

Cat. No.: B022173 Get Quote

AF267B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

Introduction
AF267B, also known as NGX267, is a selective M1 muscarinic acetylcholine receptor (mAChR)

agonist that has been investigated for its therapeutic potential in Alzheimer's disease. As a rigid

analog of acetylcholine, AF267B was designed to target the M1 receptor, which is abundantly

expressed in the cortex and hippocampus and plays a crucial role in memory and learning. This

technical guide provides a comprehensive overview of the chemical structure, properties, and

associated experimental methodologies of AF267B.

Chemical Structure and Physicochemical Properties
AF267B is chemically identified as (S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one.

Its structure features a spirocyclic core, which contributes to its rigidity and receptor selectivity.
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Property Value Source

IUPAC Name

(2S)-2-ethyl-8-methyl-1-thia-

4,8-diazaspiro[4.5]decan-3-

one

PubChem

Synonyms NGX267, NI004
Alzheimer's Drug Discovery

Foundation[1]

Molecular Formula C₁₀H₁₈N₂OS PubChem

Molecular Weight 214.33 g/mol PubChem

Canonical SMILES
CCC1C(=O)NC2(CCN(C)CC2)

S1
PubChem

Note: Specific quantitative data for properties such as pKa and aqueous solubility are not

readily available in publicly accessible literature.

Pharmacological Properties
AF267B is characterized as a selective agonist for the M1 muscarinic receptor. While its

selectivity is a key feature, it has been noted to also activate M3 and M5 receptor subtypes.[2]

Parameter Value Species/System

Receptor Target
M1 Muscarinic Acetylcholine

Receptor (Primary)
In vitro and in vivo studies

Binding Affinity (Ki) Data not publicly available -

Functional Activity (EC50) Data not publicly available -

Note: Despite numerous mentions of its M1 selectivity, specific quantitative binding affinity (Ki)

or functional potency (EC50) values for AF267B across the five muscarinic receptor subtypes

(M1-M5) are not available in the reviewed literature.

Pharmacokinetics
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Preclinical studies have indicated that AF267B possesses favorable pharmacokinetic

properties, including high oral bioavailability and significant penetration of the blood-brain

barrier.[3][4]

Parameter Value Species

Oral Bioavailability Described as "high" Preclinical models

Brain Penetration

Shows a "remarkable

preference for the brain vs.

plasma"

Preclinical models

Cmax, Tmax, Half-life Data not publicly available -

Note: While qualitatively described as having high bioavailability and brain penetration, specific

quantitative pharmacokinetic parameters for AF267B are not detailed in the available literature.

Mechanism of Action and Signaling Pathways
AF267B exerts its effects primarily through the activation of the M1 muscarinic acetylcholine

receptor, which is coupled to the Gq/11 family of G proteins. This initiates a signaling cascade

that has been shown to be beneficial in the context of Alzheimer's disease pathology.

Amyloid-β Pathology Modulation
Activation of the M1 receptor by AF267B promotes the non-amyloidogenic processing of

amyloid precursor protein (APP). This is achieved through the activation of α-secretase

(ADAM17/TACE), which cleaves APP within the amyloid-β (Aβ) sequence, thus precluding the

formation of Aβ peptides.[3] Concurrently, AF267B has been shown to decrease the levels of β-

secretase (BACE1), the enzyme that initiates the amyloidogenic pathway.

Tau Pathology Modulation
The signaling cascade initiated by AF267B also influences tau pathology. Activation of protein

kinase C (PKC) and subsequent inhibition of glycogen synthase kinase 3β (GSK-3β) leads to a

reduction in the hyperphosphorylation of tau protein, a key event in the formation of

neurofibrillary tangles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b022173#chemical-structure-and-properties-of-
af267b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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